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Introduction and Botanical Profile

Gynura divaricata (L.) DC., commonly known as "Bai Bei San Qi" in China, is a perennial herb that has
gained significant attention in both traditional medicine and scientific research due to its dual nature as both
a medicinal plant and a potential toxicological concern [1]. This plant belongs to the genus Gynura Cass. and
typically grows to heights of 0.3-1 meters, though it can occasionally reach up to 2 meters under optimal
conditions [2]. The plant features distinctive morphological characteristics including petioles that are
pubescent with base usually bearing pseudo-stipules, fleshy leaf blades measuring 3.5-13(-23) x 1.2-5(-6.5)
cm, and both surfaces of the leaves are densely pubescent [2]. The flowering capitula have a diameter of 1.5-
2 cm, with 3-5 heads arranged in corymbs that erect at anthesis, exhibiting orange-yellow corolla tubes that

broaden abruptly near the summit [2].

Gynura divaricata has been approved by the China State Food and Drug Administration as a new resource
food in 2010, reflecting its established history of use as both a medicinal agent and a functional food [3] [1].
The plant is cultivated extensively throughout southern China, with optimal growth occurring at
temperatures between 20-30°C in sunny locations with soil rich in organic matter and good drainage [1]. The
regeneration capacity of Gynura divaricata is remarkably strong, allowing for multiple harvests following a

single cultivation, with the best period for seeding and transplantation being from April to September [1]. In
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traditional medicine practices, various parts of the plant including the roots, stems, and leaves are utilized for

treating diverse conditions such as bronchitis, pulmonary tuberculosis, diabetes, rheumatism, and

inflammation [1].

Comprehensive Chemical Constituents

The chemical profile of Gynura divaricata is characterized by a diverse array of bioactive compounds, with

the most significant being pyrrolizidine alkaloids (PAs) - particularly usaramine and integerrimine - which

are responsible for the plant's documented hepatotoxicity [2] [1]. These toxic alkaloids belong to a class of

compounds known to be widespread in nature, occurring in over 150 plant species across nearly 70 genera

[1]. Beyond these toxic constituents, Gynura divaricata contains numerous other compounds that contribute

to its pharmacological activities, including flavonoids, phenolic acids, terpenoids, polysaccharides, and

various other phytochemicals [1].

Table 1: Bioactive Compounds Identified in Gynura divaricata

Compound . . S

Class Specific Compounds Concentration/Percentage Significance
Toxic Usaramine, Integerrimine Not quantified in plant material Hepatotoxic
Pyrrolizidine constituents [2] [1]
Alkaloids

Caffeoylquinic
Acids

Flavonoids

Other
Compounds

Chlorogenic acid, 3,4-
dicaffeoylquinic acid, 3,5-
dicaffeoylquinic acid, 4,5-
dicaffeoylquinic acid

Quercetin, kaempferol and
their derivatives (quercetin-
3-0O-B-D-rutinoside,
kaempferol-3-O-3-D-
rutinoside)

Niacin, pedatisectine G,
uridine, adenosine,

~2.37% in GD powder (highest:

3,5-dicaffeoylquinic acid) [4]

Not fully quantified

Not fully quantified

Hypoglycemic
activity, a-
glucosidase
inhibition [3] [4]

Antioxidant and
potential
hypoglycemic
effects [1]

Various biological
activities [1]
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Compound . . -
cl Specific Compounds Concentration/Percentage Significance
ass
stigmasterol,
polysaccharides

Recent research has particularly highlighted the significance of caffeoylquinic acids in Gynura divaricata,
with these compounds occupying approximately 2.37% of the GD powder, with 3,5-dicaffeoylquinic acid
being the most abundant [4]. These phenolic compounds have been identified as major contributors to the
plant's hypoglycemic activities through their inhibition of a-glucosidase and enhancement of glucose uptake
[3]. The flavonoid components including quercetin and kaempferol derivatives further complement the
biological activities of the plant, contributing to its antioxidant potential [1]. The coexistence of both toxic
pyrrolizidine alkaloids and beneficial phenolic compounds in Gynura divaricata creates a complex

pharmacological profile that necessitates careful consideration for any potential therapeutic applications.

Toxicity Profile of Usaramine and Related Alkaloids

Toxic Mechanisms

The pyrrolizidine alkaloids (PAs) found in Gynura divaricata, particularly usaramine and integerrimine,
represent significant toxicological concerns due to their potent hepatotoxicity [2]. The mechanism of toxicity
involves hepatic transformation of these alkaloids via the cytochrome P450 system into highly reactive
metabolites known as pyrrolic derivatives [2]. These reactive intermediates subsequently bind covalently to
cellular macromolecules including proteins, DNA, and RNA, initiating a cascade of cellular damage that
primarily affects the liver [2]. The binding to critical cellular components disrupts normal cellular functions,
induces oxidative stress, and ultimately leads to both acute and chronic toxicities. A particularly concerning
aspect of PA toxicity is that it does not follow strict dose-response relationships due to individual variability
in hepatic metabolic capacity, making toxicity prediction challenging [2]. The primary serious condition
associated with PA toxicity is veno-occlusive disease (also known as Budd-Chiari syndrome), which involves

obstruction of the small hepatic venules, leading to hepatic congestion and necrosis [2].
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Poisoning Features and Events

Pyrrolizidine alkaloid poisoning manifests through both acute and chronic effects, with the liver being the
primary target organ [2]. Acute poisoning features include abdominal pain, hepatomegaly, ascites, liver
necrosis, and in severe cases, death [2]. Chronic effects encompass recurrent ascites, hepatic vein occlusion
(Budd-Chiari syndrome), cirrhosis, hepatocellular carcinoma, pulmonary hypertension, and mortality [2].
The toxic dose has been established with long-term consumption of as little as 1 mg of pyrrolizidine

alkaloids per day sufficient to induce toxic effects [2].

Historical data on pyrrolizidine alkaloid poisoning reveals two primary exposure sources: consumption of
cereal grains contaminated with toxic weeds, and the use of PA-containing herbs for medicinal and dietary
purposes [2]. A significant poisoning event occurred in Afghanistan, where an estimated 8,000 people were
affected with more than 1,600 fatalities due to consumption of contaminated grains [2]. The global use of
pyrrolizidine alkaloid-containing herbs for medicinal purposes has led to poisoning cases reported in various
regions worldwide [2]. These documented incidents highlight the serious public health concern associated
with PA exposure and underscore the importance of proper regulation and education regarding plants

containing these compounds, including Gynura divaricata.

Table 2: Toxicity Profile of Pyrrolizidine Alkaloids in Gynura divaricata

Parameter Details References
Toxic Constituents Integerrimine, Usaramine [2] [1]
Toxic Dose Long-term consumption of 1 mg pyrrolizidine alkaloids per day [2]
Mechanism of Cytochrome P450-mediated transformation into reactive [2]

Toxicity metabolites that bind to proteins, DNA, and RNA

Acute Poisoning Abdominal pain, hepatomegaly, ascites, liver necrosis, potential [2]
Features death

Chronic Poisoning Hepatomegaly, recurrent ascites, Budd-Chiari syndrome, [2]
Features cirrhosis, hepatocellular carcinoma, pulmonary hypertension
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Parameter Details References
Major Poisoning Afghanistan: 8000 affected, >1600 deaths; worldwide cases [2]

Events from medicinal use

Detection Methods GC-MS, LC-MS/MS [2]

Therapeutic Potential and Hypoglycemic Mechanisms

Antidiabetic Effects

Gynura divaricata has demonstrated significant hypoglycemic effects in numerous scientific studies,
validating its traditional use for diabetes management [5] [4]. Research involving type 2 diabetic model rats
established through high-fat diet and streptozotocin (STZ) injection has shown that aqueous extracts of
Gynura divaricata significantly reduce blood glucose levels in a dose-dependent manner [5]. Beyond
glucose reduction, GD treatment also exhibited beneficial effects on related parameters including reduced
levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and
creatinine (CREA), indicating potential protective effects on liver and kidney function often compromised in
diabetes [5]. The levels of urine sugar (U-GLU) and urine creatinine (U-CREA) were also significantly
lowered following GD treatment [5]. Additional studies have confirmed that oral administration of GD
lyophilized powder substantially reduces fasting blood glucose, fasting serum insulin, and glycosylated

serum protein levels while enhancing antioxidative activities in diabetic mice [4].

Molecular Mechanisms of Action

The hypoglycemic activity of Gynura divaricata involves multiple molecular mechanisms through which it
exerts its antidiabetic effects. Bioinformatics analysis and experimental validation have revealed that GD
regulates several critical signaling pathways, including the PI3K/AKT signaling pathway and fatty acid
metabolism signaling pathway [5]. GD significantly increases the protein expression levels of key metabolic
regulators including PKM1/2, p-AKT, PI3K p85, and GLUT4 in the liver of diabetic rats [5]. Additionally,

the expression levels of crucial proteins in the fatty acid metabolism signaling pathway, including AMPK, p-
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AMPK, PPARaq, and CPT1la, were significantly upregulated following GD intervention [5]. The anti-
apoptotic protein BCL-2/BAX expression ratio was also significantly increased in rats treated with GD,

suggesting a protective effect against cellular apoptosis [5].

Further mechanistic studies have demonstrated that Gynura divaricata rich in 3,5-/4,5-dicaffeoylquinic acid
and chlorogenic acid reduces islet cell apoptosis and improves pancreatic function in type 2 diabetic mice
[4]. Histopathological examination through HE-staining revealed that GD treatment ameliorated pathological
damage in pancreatic B-cells, while immunohistochemical assays showed that GD promoted marked
pancreatic [3-cell regeneration [4]. Western blot analysis demonstrated that GD caused notable increases in
GLUT?2, GK, MafA, PDX-1, and Bcl-2 expression alongside reduction in Bax and caspase-3 expression [4].
These findings collectively indicate that GD exerts its pronounced hypoglycemic effect through multiple
mechanisms including inhibiting islet cell apoptosis, improving pancreatic function, enhancing insulin

signaling, and regulating fatty acid metabolism.

Table 3: Therapeutic Effects of Gynura divaricata in Diabetes Management

Effect

Specific Effects Mechanisms/Pathways References
Category
Glucose Reduced FBG, fasting serum Enhanced insulin signaling, a- [5] [4]
Regulation insulin, glycosylated serum glucosidase inhibition

protein
Organ Improved liver and kidney Reduced oxidative stress, anti- [5]
Protection function markers (ALT, AST, apoptotic effects

BUN, CREA)
Pancreatic [3-cell regeneration, reduced Increased Bcl-2/Bax ratio, [4]
Function apoptosis reduced caspase-3
Signaling Improved insulin sensitivity, PI3SK/AKT activation, GLUT4 [5]
Pathways glucose uptake translocation
Metabolic Enhanced fatty acid metabolism AMPK/PPARa/CPT1a pathway [5]
Regulation activation
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Effect
Specific Effects Mechanisms/Pathways References
Category
Molecular Increased GLUT2, GK, MafA, Gene expression regulation [4]
Targets PDX-1

Experimental Protocols and Methodologies

Compound Extraction and Isolation

The extraction and isolation of bioactive compounds from Gynura divaricata follows sophisticated protocols
to obtain specific fractions with desired biological activities. One well-established method begins with
drying and crushing the plant material (stems and leaves), followed by maceration in 65% ethanol at room
temperature, typically using a solid-to-solvent ratio of 1.5 kg plant material to 10 L ethanol, with the
extraction process repeated four times for 48 hours each [3]. The combined extracts are then concentrated
under vacuum to remove ethanol, resulting in an aqueous extract that is subsequently partitioned
successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (BuOH) [3]. Through this process,
researchers have obtained various fractions including 39.57 g of petroleum ether fraction, 12.96 g of EtOAc
fraction, 27.54 g of BuOH fraction, and 84.37 g of water fraction from the initial 1.5 kg of dried plant

material [3].

For more advanced separation of hypoglycemic compounds, high-speed countercurrent chromatography
(HSCCC) has been employed as a powerful liquid-liquid chromatographic technique that eliminates
irreversible adsorption of samples [3]. The EtOAc and BuOH partitions, which have demonstrated
significant a-glucosidase inhibition activity, are subjected to HSCCC using a two-phase solvent system
composed of hexane-methyl tert-butyl ether (MtBE)-methanol-0.1% TFA water [3]. For compounds with
acidic characteristics such as chlorogenic acid and dicaffeoylquinic acids, pH-zone-refining CCC (PZRCCC)
has been applied using a solvent system of MtBE: n-butanol: acetonitrile: water with trifluoroacetic acid
(TFA) as a retainer and ammonium hydroxide (NH40OH) as an eluter [3]. This sophisticated approach has
enabled the successful isolation and identification of five major compounds from Gynura divaricata:
chlorogenic acid (1), 3,4-dicaffeoylquinic acid (2), 3,5-dicaffeoylquinic acid (3), 4,5-dicaffeoylquinic acid
(4), and kaempferol-3-O-f3-D-glucopyranoside (5) [3].
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Bioactivity Assays

The evaluation of hypoglycemic activity of Gynura divaricata extracts and compounds involves multiple in
vitro and in vivo assays. For in vitro assessment of a-glucosidase inhibition, a standard protocol involves
preparing a-glucosidase solution by dissolving 1 g of a-glucosidase powder (from rat intestinal acetone
powder) in 20 mL of 0.9% saline solution under ultrasonication in an ice bath, followed by centrifugation to
collect the supernatant [3]. The assay is performed in 96-well plates with appropriate controls including
blank control, negative control, positive control, sample, and sample control, each with three replicates [3].
The reaction mixture typically contains a-glucosidase, PBS buffer (pH 6.8), and sample solution, incubated
at 37°C for 15 minutes before adding substrate solution (0.5 mol/L sucrose solution), followed by an
additional 30 minutes incubation [3]. After incubation, 150 pL of 0.1 mol/L. Na2COs is added to each well to

terminate the reaction, and absorbance is measured to calculate inhibition activity [3].

For in vivo evaluation of hypoglycemic effects, a well-established protocol involves inducing type 2 diabetes
in experimental animals (mice or rats) through a combination of high-fat diet (HFD) feeding and
streptozotocin (STZ) injection [5] [4]. Typically, animals are fed with HFD for 3-4 weeks followed by STZ
injection at doses ranging from 30-100 mg/kg depending on the animal model [5] [4]. Animals with blood
glucose levels exceeding 11.1 mmol/L are considered diabetic and selected for intervention studies. The GD
extracts or powders are administered daily for 4-8 weeks, with regular monitoring of fasting blood glucose
levels, oral glucose tolerance tests (OGTT), and insulin tolerance tests (ITT) [4]. At the endpoint, blood
samples are collected for analysis of various biochemical parameters, and tissues (liver, pancreas) are
harvested for histopathological examination and molecular analyses including western blotting and

immunohistochemistry to investigate mechanisms of action [5] [4].
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Diagram 1: Molecular mechanisms of Gynura divaricata's hypoglycemic effects through multiple signaling

pathways and cellular processes

Analytical Methods and Detection
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The qualitative and quantitative analysis of bioactive compounds in Gynura divaricata, including both toxic
pyrrolizidine alkaloids and therapeutic phenolic compounds, employs sophisticated analytical techniques.
For the detection of toxic pyrrolizidine alkaloids such as integerrimine and usaramine, GC-MS and LC-
MS/MS have been established as reliable methods [2]. These chromatographic techniques coupled with mass
spectrometry provide the sensitivity and specificity required to identify and quantify these potentially

harmful compounds in plant materials and biological samples.

For comprehensive phytochemical analysis, Ultra-High-Performance Liquid Chromatography coupled with
Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS) has been successfully employed [5]
[6]. The typical chromatographic conditions utilize a C18 reversed-phase column (e.g., ACQUITY UPLC
BEH C18, 100 x 2.1 mm, 1.7 pm) with a mobile phase consisting of 0.1% formic acid in acetonitrile
(solvent A) and 0.1% formic acid in water (solvent B) in gradient elution mode [5]. The mass spectrometric
analysis is performed using electrospray ionization (ESI) in both positive and negative ion modes with
specific parameters including ion spray voltage of +4500-5500 V, ion source temperature of 550-600°C, and
mass scan range of m/z 50-2000 Da [5] [6]. This advanced analytical approach allows for the comprehensive
characterization of complex phytochemical constituents in Gynura divaricata extracts, enabling

simultaneous detection of phenolic acids, flavonoids, and other bioactive compounds.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) has also been utilized
for quantitative analysis of specific bioactive compounds, particularly caffeoylquinic acids [4]. Typical
conditions employ a C18 column with mobile phases of acetonitrile and 0.4% glacial acetic acid in gradient
elution mode, with detection wavelength set at 323 nm for optimal detection of phenolic compounds [4].
Quantitative analysis is performed using the external standard method with standard curves constructed for
each compound of interest, allowing precise determination of compound concentrations in plant extracts [4].
These analytical methods provide crucial tools for quality control, standardization of preparations, and

correlation of specific compounds with observed biological activities.

Regulatory Status and Risk-Benefit Considerations

Gynura divaricata occupies a unique position in the regulatory landscape as both a recognized medicinal
plant and an approved food source in China [1]. The plant was officially approved by the China State Food
and Drug Administration as a new resource food in 2010, acknowledging its history of safe consumption

while establishing parameters for its use [3] [1]. This dual status reflects the traditional perception of the
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plant as a "medicinal and edible" resource, but also necessitates careful consideration of its risk-benefit
profile due to the presence of known hepatotoxic pyrrolizidine alkaloids alongside potentially beneficial

compounds.

The therapeutic applications of Gynura divaricata in traditional medicine are diverse, with the whole plant
used in Traditional Chinese Medicine to clear heat and cool blood, dissipate stasis and disperse swelling,
activate blood and relieve pain, and stanch bleeding [2]. The recommended medicinal dose is 6-15 g of the
whole plant [2]. In folk practices, fresh shoots are used to make soup consumed every two or three days to
improve insomnia, stomach troubles, diabetes mellitus, hypertension, and hyperlipidemia [1]. The stems and
leaves are also brewed as tea specifically for diabetes management [1]. These traditional uses are supported
by growing scientific evidence, particularly regarding the plant's hypoglycemic effects, but must be balanced

against the known toxicological concerns associated with its pyrrolizidine alkaloid content.

Clinical management of pyrrolizidine alkaloid poisoning primarily involves supportive treatment, with early
diagnosis and immediate avoidance of further exposure to the toxins being crucial [2]. This risk profile
necessitates careful consideration for researchers and drug development professionals exploring the
therapeutic potential of Gynura divaricata. Future research directions should focus on developing
standardized extracts with reduced pyrrolizidine alkaloid content, identifying specific markers for quality
control, conducting controlled clinical trials to establish safety and efficacy profiles, and exploring potential

synergies between the various bioactive compounds while minimizing toxicological risks.

Conclusion
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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